![molecular formula C16H18N2O4S B2569738 N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide CAS No. 328021-36-9](/img/structure/B2569738.png)
N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide is a unique chemical compound with diverse applications in scientific research. This compound is characterized by its complex structure, which includes a furan ring, a thiolane ring, and a benzamide group. It offers exciting possibilities in various fields, such as drug development, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide typically involves multiple steps. One common method includes the reaction of furan-2-ylmethanamine with a thiolane derivative under specific conditions to form the intermediate compound. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as furan-2-carboxylic acid, amines, and substituted benzamides .
Scientific Research Applications
N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and proteins, potentially inhibiting their activity. The thiolane ring may also play a role in modulating the compound’s biological activity by interacting with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanamine: A simpler compound with a furan ring and an amine group.
Benzamide: A basic structure that forms the backbone of many pharmaceutical compounds.
Thiolane derivatives: Compounds containing a thiolane ring, often used in organic synthesis.
Uniqueness
N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide is unique due to its combination of a furan ring, a thiolane ring, and a benzamide group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .
Properties
IUPAC Name |
N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c19-16(12-5-2-1-3-6-12)18-15-11-23(20,21)10-14(15)17-9-13-7-4-8-22-13/h1-8,14-15,17H,9-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGDJVNLXLNWSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)NC(=O)C2=CC=CC=C2)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2-Dimethyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydrochromen-4-ol](/img/structure/B2569655.png)
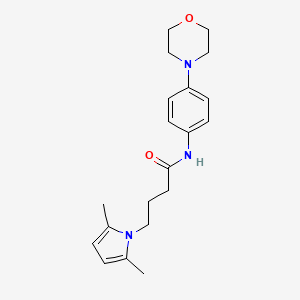
![2-(2-Bromophenyl)-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylacetamide](/img/structure/B2569657.png)
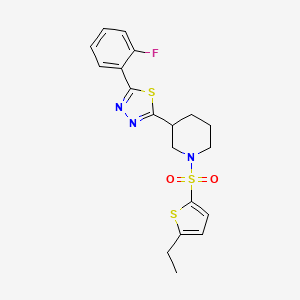
![4-{5-Cyclopentanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine](/img/structure/B2569663.png)
![4-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]butanamide](/img/structure/B2569664.png)
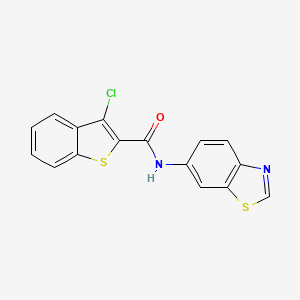
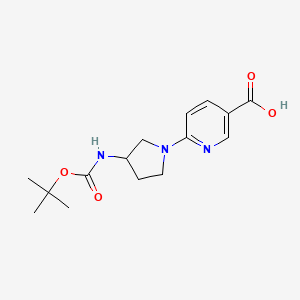
![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene](/img/structure/B2569668.png)
![2-piperidino-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2569669.png)
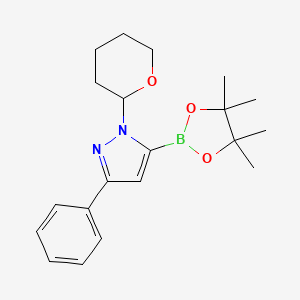
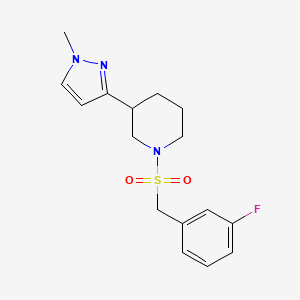
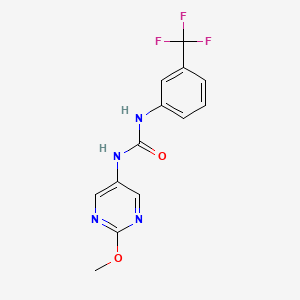
![2-[4-(Carboxymethyl)piperazin-1-yl]acetic acid;dihydrochloride](/img/new.no-structure.jpg)
